
CAS number and IUPAC nomenclature for
Piperonylamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Piperonylamine

Cat. No.: B131076 Get Quote

An In-depth Technical Guide to Piperonylamine
For Researchers, Scientists, and Drug Development Professionals

Introduction
Piperonylamine, also known as 3,4-(Methylenedioxy)benzylamine, is an organic compound

featuring a benzodioxole moiety. It serves as a crucial intermediate and building block in the

synthesis of a wide range of molecules across various industries.[1] In the pharmaceutical

sector, its structural framework is integral to the development of drugs targeting neurological

disorders.[1] For agricultural applications, it is a precursor in the formulation of insecticides,

where its mechanism often involves the disruption of the insect nervous system.[1][2] This

guide provides a comprehensive overview of its chemical identity, physicochemical properties,

a detailed synthetic protocol, and a look into the biological activities of structurally related

compounds to inform future research.

Chemical Identity and Nomenclature
Piperonylamine is systematically identified by its CAS number and IUPAC name, ensuring

unambiguous reference in research and regulatory documentation. Its chemical formula is

C₈H₉NO₂, with a molecular weight of approximately 151.16 g/mol .[3]
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Identifier Value Reference(s)

CAS Number 2620-50-0 [3]

IUPAC Name
(1,3-Benzodioxol-5-

yl)methanamine
[1]

Synonyms

3,4-

(Methylenedioxy)benzylamine,

Benzo[d][2][4]dioxol-5-

ylmethanamine

[5]

Molecular Formula C₈H₉NO₂ [3]

Molecular Weight 151.16 g/mol [3]

InChI Key
ZILSBZLQGRBMOR-

UHFFFAOYSA-N

Physicochemical Properties
The physical and chemical properties of Piperonylamine are essential for its handling,

storage, and application in synthetic chemistry. It typically presents as a clear yellow liquid.[1]

Property Value Reference(s)

Appearance Clear yellow liquid [1]

Density 1.214 g/mL at 25 °C

Boiling Point 138-139 °C at 13 mmHg

Refractive Index n20/D 1.564

Water Solubility 0.9 g/100 mL [2]

Storage

Store at room temperature,

under inert gas (Nitrogen or

Argon)

[5]

Synthesis of Piperonylamine
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A primary and efficient method for the synthesis of Piperonylamine is the reductive amination

of its corresponding aldehyde, piperonal (also known as heliotropin). This one-pot reaction

involves the formation of an intermediate imine from the aldehyde and an amine source

(ammonia), which is then reduced in situ to the target primary amine.
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Fig 1. General workflow for the synthesis of Piperonylamine via reductive amination.
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Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of Piperonylamine from

piperonal.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperonal

(1.0 equivalent) in methanol.

Amine Addition: To the solution, add an excess of ammonia (e.g., a 7N solution in methanol).

Stir the mixture at room temperature. The reaction is typically performed under neutral or

weakly acidic conditions to facilitate imine formation; a small amount of acetic acid can be

added if necessary.

Reduction: While stirring, add a mild reducing agent such as sodium cyanoborohydride

(NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.0-1.5 equivalents) portion-

wise. These reagents are selective for the imine over the aldehyde starting material.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor

the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry

(GC-MS) until the piperonal starting material is consumed.

Workup: Once the reaction is complete, carefully quench it by slowly adding aqueous

hydrochloric acid (HCl) to neutralize excess reducing agent and any remaining base. Adjust

the pH to be basic (pH > 10) with an aqueous solution of sodium hydroxide (NaOH) to

ensure the product is in its free-base form.

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or

ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The resulting crude product can be purified by

vacuum distillation or column chromatography on silica gel to yield pure Piperonylamine.

Biological Activity and Signaling Pathways
Direct pharmacological data, such as binding affinities or IC50 values for Piperonylamine, are

not extensively reported in public literature. Its primary role is as a synthetic intermediate.[1][2]
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However, to provide a framework for future research, it is valuable to examine the biological

activities of more complex, structurally related molecules derived from the piperonyl scaffold,

such as piperine and its derivatives.

Derivatives of the closely related piperonylic acid have been shown to modulate key

inflammatory and cell proliferation pathways, including the Mitogen-Activated Protein Kinase

(MAPK) signaling cascade. The MAPK pathway is a critical regulator of cellular processes, and

its dysregulation is implicated in diseases like cancer. While this data is not for

Piperonylamine itself, it suggests a potential area of investigation for novel derivatives

synthesized from it.
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Fig 2. Putative modulation of the MAPK/ERK pathway by piperonyl-based derivatives.

Conclusion
Piperonylamine is a foundational chemical intermediate with significant utility in the

pharmaceutical and agrochemical industries. While its direct biological activity is not well-

characterized, its stable and versatile benzodioxole structure makes it an ideal starting point for

the synthesis of more complex, biologically active molecules. The provided synthetic protocol

offers a reliable method for its preparation, and the exploration of signaling pathways

modulated by its derivatives opens promising avenues for drug discovery and development.

Further research into the direct pharmacological profile of Piperonylamine and its novel

derivatives is warranted to fully exploit the therapeutic potential of this chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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